![molecular formula C26H24N2O4S B2859149 2-(3-((4-ethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS No. 895649-90-8](/img/structure/B2859149.png)
2-(3-((4-ethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
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Overview
Description
This compound is a complex organic molecule that likely contains a quinolinone core structure, which is a type of heterocyclic compound . It also contains a sulfonyl group attached to an ethylphenyl moiety, and an acetamide group attached to a phenyl moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions typical of quinolinones, sulfonyl groups, and acetamides .Scientific Research Applications
Antimicrobial Activities
The research involving quinoline derivatives has highlighted their potential as antimicrobial agents. For instance, the study of new quinazoline compounds has demonstrated their significant antibacterial and antifungal activities, suggesting the relevance of this chemical structure in developing treatments against various microbial infections (Desai, Shihora, & Moradia, 2007). The synthesis and evaluation of these compounds provide a foundation for further exploration into their mechanisms of action and potential for broad-spectrum antimicrobial applications.
Anti-Inflammatory and Analgesic Effects
The structural features of quinoline derivatives also lend themselves to studies investigating anti-inflammatory and analgesic properties. Research into various acetamide derivatives has revealed promising results for both analgesic and anti-inflammatory activities, offering a pathway toward new therapeutic agents in pain management and inflammation control. These findings are significant, as they indicate the compound's potential utility in designing drugs with improved safety and efficacy profiles for treating conditions characterized by pain and inflammation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
Anticancer Potential
Quinoline derivatives have also been explored for their anticancer potential. Studies focusing on the synthesis and characterization of new quinoline compounds have identified several with potent cytotoxic activities against various cancer cell lines. This research underscores the importance of these compounds in the development of novel anticancer therapies, offering hope for more effective and targeted cancer treatments (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019). The exploration of their mechanisms, including apoptosis induction and cell cycle arrest, provides valuable insights into how these compounds might be optimized for clinical use.
Chemical Synthesis and Characterization
Beyond biological applications, quinoline derivatives are of interest in chemical synthesis and materials science. Their complex molecular structure presents challenges and opportunities for the synthesis of novel compounds with unique properties. Research into the synthetic pathways and characterization of these compounds contributes to the broader field of organic chemistry and materials science, offering potential applications in various industries, including pharmaceuticals and electronics (Baciocchi, Del Giacco, Lanzalunga, Mencarelli, & Procacci, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S/c1-3-19-10-12-21(13-11-19)33(31,32)24-16-28(17-25(29)27-20-7-5-4-6-8-20)23-14-9-18(2)15-22(23)26(24)30/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHYRYZRRKXKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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